![molecular formula C10H10N2O2 B14762297 4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane] CAS No. 178-59-6](/img/structure/B14762297.png)
4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is a spirocyclic compound that features a unique structure combining a cycloheptane ring, a pyrazole ring, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] typically involves the condensation of 1,3-diketones with hydrazine. This reaction proceeds through a protonated 4H-pyrazole intermediate, which then undergoes spirocyclization to form the desired spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in click chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrazole: A simpler structure without the spirocyclic component.
Spiro[cycloheptane-1,2’-[1,3]dioxolane]: Lacks the pyrazole ring.
Spiro[cycloheptane-1,2’-[1,3]dioxolane-4H-pyrazole]: Similar structure but with different substituents.
Uniqueness
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is unique due to its combination of a cycloheptane ring, a pyrazole ring, and a dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler or less complex compounds.
Eigenschaften
CAS-Nummer |
178-59-6 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,7'-4H-cyclohepta[c]pyrazole] |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11-12-9(8)6-10(3-1)13-4-5-14-10/h1,3,6-7H,2,4-5H2 |
InChI-Schlüssel |
ZYDYKSVKARNIHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C=CCC3=CN=NC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




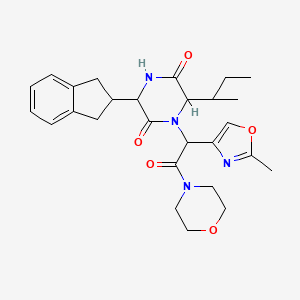
![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)


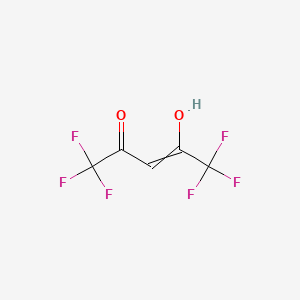

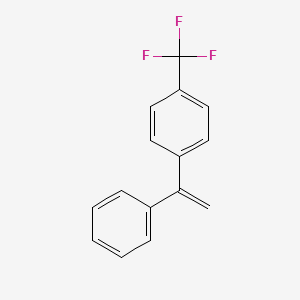
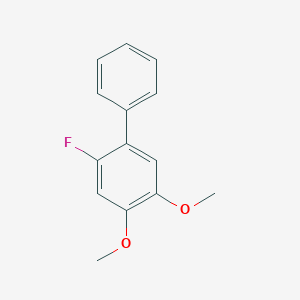
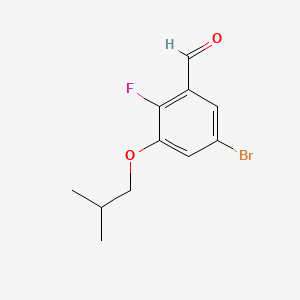
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)


